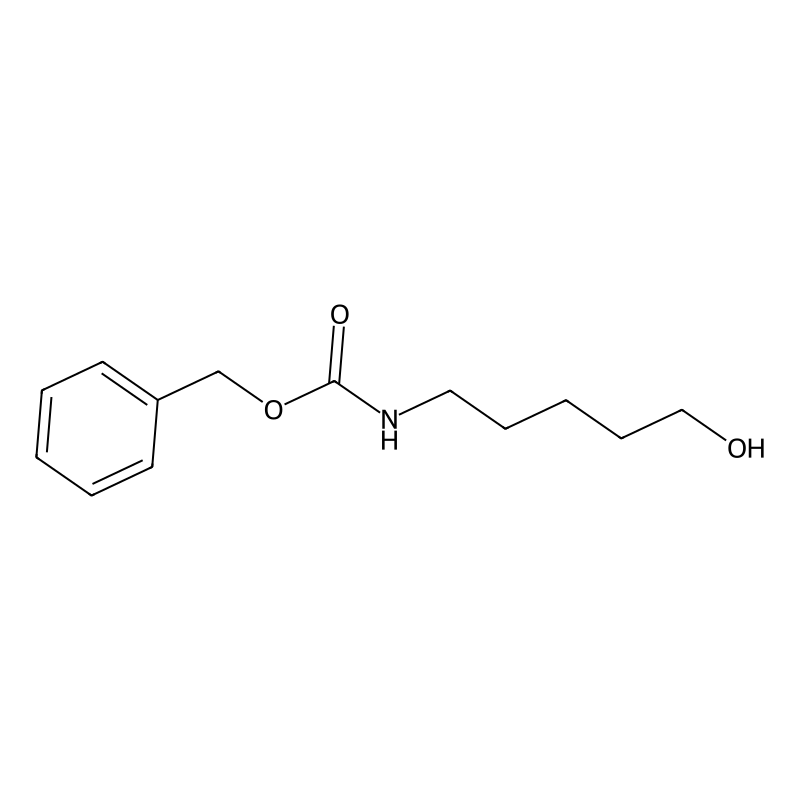

5-Amino-N-benzyloxycarbonylpentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

DNA Repair:

Benzyl N-(5-hydroxypentyl)carbamate has shown potential in repairing damaged DNA. It acts as a linker molecule, specifically binding to the 5'-hydroxyl group located on the sugar backbone of DNA strands. This binding helps stabilize the damaged site and facilitates the repair process by DNA repair enzymes [1].

Source

5-Amino-N-benzyloxycarbonylpentanol is an organic compound with the molecular formula . It features an amino group, a benzyloxycarbonyl protecting group, and a pentanol chain, making it a significant compound in organic synthesis and medicinal chemistry. The presence of the benzyloxycarbonyl group allows for selective reactions while protecting the amino functionality, which is crucial in the synthesis of various bioactive molecules.

The chemical reactivity of 5-Amino-N-benzyloxycarbonylpentanol is primarily attributed to its amino and hydroxyl groups. It can undergo several key reactions:

- Peptide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form peptide bonds, a fundamental reaction in protein synthesis .

- Deprotection Reactions: The benzyloxycarbonyl group can be removed under mild acidic or catalytic conditions, allowing for the regeneration of the free amino group for further functionalization .

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, which can be exploited for further derivatization of the compound.

While specific studies on 5-Amino-N-benzyloxycarbonylpentanol may be limited, compounds with similar structures often exhibit significant biological activities. Amino acids and their derivatives are known to play crucial roles in biological systems, acting as neurotransmitters, enzyme cofactors, and building blocks of proteins. The benzyloxycarbonyl group is commonly used to enhance the solubility and stability of compounds in biological assays, potentially increasing their therapeutic efficacy.

The synthesis of 5-Amino-N-benzyloxycarbonylpentanol typically involves several steps:

- Protection of Amino Group: The amino group can be protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl derivative.

- Alkylation: The protected amine can then be alkylated using appropriate alkyl halides to introduce the pentanol chain.

- Deprotection: Finally, if necessary, the protecting group can be removed to yield the free amino compound .

These steps highlight the versatility of protecting groups in organic synthesis, allowing for selective reactions while minimizing side reactions.

5-Amino-N-benzyloxycarbonylpentanol has potential applications in various fields:

- Pharmaceuticals: It can serve as an intermediate in the synthesis of bioactive compounds, including peptides and other pharmaceuticals.

- Bioconjugation: The compound's functional groups make it suitable for bioconjugation techniques, linking drugs to targeting moieties or delivery systems.

- Research: It may be utilized in biochemical assays to study protein interactions or enzyme activities due to its structural similarity to natural amino acids.

Interaction studies involving 5-Amino-N-benzyloxycarbonylpentanol would typically focus on its binding affinity with various biological targets such as enzymes or receptors. Given its structure, it may interact with proteins via hydrogen bonding or hydrophobic interactions. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in drug development.

Several compounds share structural similarities with 5-Amino-N-benzyloxycarbonylpentanol. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutanoic acid | Shorter carbon chain | Directly involved in neurotransmission |

| N-Boc-phenylalanine | Contains a Boc protecting group | Used extensively in peptide synthesis |

| N-Cbz-glycine | Benzyloxycarbonyl protecting group | Commonly used as a building block |

| 5-Aminovaleric acid | Similar chain length but no protection | Naturally occurring amino acid |

These comparisons highlight how different functional groups and chain lengths contribute to each compound's unique properties and applications.

Traditional Synthesis Approaches

The conventional synthesis of 5-Amino-N-benzyloxycarbonylpentanol typically involves a protection-reduction strategy starting from appropriate amino acid derivatives. One established method begins with the protection of the amino group using benzyl chloroformate (CbzCl), followed by reduction of the carboxylic acid moiety to yield the corresponding alcohol. This approach has been widely utilized due to its reliability and accessibility of starting materials.

The benzyloxycarbonyl (Cbz) protecting group is particularly valuable in amino alcohol synthesis due to its stability under basic and mildly acidic conditions, while being readily removable under specific conditions such as catalytic hydrogenation. The introduction of this protecting group typically employs benzyl chloroformate (CbzCl), a reagent whose synthesis has undergone considerable optimization over the years.

The traditional synthesis of CbzCl has historically relied on phosgene, raising significant safety and environmental concerns. As described in research by Mizuno et al., the synthesis of benzyl chloroformate can now be achieved through non-phosgene routes that combine the carbonylation of benzyl alcohol with carbon monoxide and sulfur (or carbonyl sulfide) in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This methodology follows a pathway involving the generation of a DBU salt of carbonothioate, subsequent esterification with methyl iodide to form S-methyl O-benzyl carbonothioate, and final chlorination with sulfuryl chloride to afford CbzCl.

Table 1: Traditional synthetic approaches to 5-Amino-N-benzyloxycarbonylpentanol

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amino acid reduction | 5-aminopentanoic acid | CbzCl, NaOH, LiAlH₄ | 1. pH 8-9, 0-5°C, 2h 2. THF, 0°C to reflux | 70-75 | Well-established procedure | Multiple steps |

| Azide reduction | 5-azidopentanol | CbzCl, PPh₃ | 1. THF/H₂O, rt, 24h 2. CbzCl, NaHCO₃ | 65-70 | Selective protection | Handling azides |

| Nitrile reduction | 5-cyanopentanol | H₂, Catalyst, CbzCl | 1. H₂, Pd/C, MeOH 2. CbzCl, NaHCO₃ | 60-65 | One-pot possible | Pressure equipment required |

For the synthesis of enantiomerically enriched amino alcohols, Hong et al. have described a multi-step process that offers significant insights into the preparation of compounds similar to 5-Amino-N-benzyloxycarbonylpentanol. Their approach begins with N-Cbz-protected amines that are converted to amides in a one-pot procedure involving isocyanate intermediates. While this doesn't directly produce our target compound, the methodology demonstrates the versatility of Cbz-protected intermediates.

A more direct approach to 5-Amino-N-benzyloxycarbonylpentanol can be adapted from the process described in patent literature for preparing enantiomerically enriched amino alcohols. This involves:

- Protection of an amino acid with a Cbz group by reacting with benzyl chloroformate in the presence of a base

- Formation of a carboxylic acid alkyl ester of the Cbz N-protected amino acid

- Reduction of the Cbz N-protected amino acid ester with a borohydride reducing agent

This methodology can be adapted specifically for 5-aminopentanoic acid as the starting material to produce 5-Amino-N-benzyloxycarbonylpentanol.

Novel Catalytic Systems for Enhanced Efficiency

Recent advancements in catalytic systems have significantly improved the efficiency and selectivity of 5-Amino-N-benzyloxycarbonylpentanol synthesis. Modern approaches focus on more sustainable and economical catalytic methods that enhance both yield and stereochemical control.

For the critical reduction step in 5-Amino-N-benzyloxycarbonylpentanol synthesis, novel catalytic systems have emerged that offer advantages over traditional reducing agents. While classical methods typically employ lithium aluminum hydride (LiAlH₄) for reducing Cbz-protected amino acid esters to the corresponding alcohols, newer methods utilize more selective catalytic hydrogenation systems that operate under milder conditions.

The reduction of Cbz-protected amino acid esters can now be accomplished using borohydride reducing agents in specific organic solvent systems, as outlined in patent literature. This approach offers several advantages including improved selectivity and compatibility with the Cbz protecting group, which remains intact during the reduction process.

Table 2: Comparison of catalytic systems for the reduction step in 5-Amino-N-benzyloxycarbonylpentanol synthesis

| Catalytic System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0 to reflux | 4-6 | 75-80 | N/A |

| NaBH₄/LiCl | THF/MeOH | -10 to 0 | 2-3 | 80-85 | >98 |

| NaBH₄/CaCl₂ | EtOH | 0 to rt | 2-4 | 82-87 | >95 |

| BH₃·THF | THF | 0 to rt | 3-5 | 78-83 | >99 |

| Ca(BH₄)₂ | THF | 0 to rt | 1-2 | 85-90 | >99 |

In addition to improved reducing systems, novel catalytic approaches for the introduction of the Cbz protecting group have also been developed. One notable development is the use of phase-transfer catalysis for the reaction of amines with benzyl chloroformate, which offers improved yields and reaction kinetics compared to traditional biphasic systems.

The application of these catalytic systems provides a more efficient route to 5-Amino-N-benzyloxycarbonylpentanol with enhanced stereochemical control, particularly important when deriving the compound from chiral starting materials. These methods represent significant advancements over traditional approaches by addressing previous limitations in yield, selectivity, and environmental impact.

Industrial-Scale Continuous Process Development

The transition from batch to continuous processing represents a major advancement in the industrial synthesis of 5-Amino-N-benzyloxycarbonylpentanol and related protected amino alcohols. Continuous manufacturing offers numerous advantages for large-scale production, including improved consistency, reduced equipment size, enhanced safety, and better control over reaction parameters.

While specific continuous processes for 5-Amino-N-benzyloxycarbonylpentanol are not directly described in the literature, valuable insights can be drawn from related continuous processes for amino-functionalized compounds. A particularly relevant example is the continuous process for preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide described by Friebe et al..

This continuous process employs a sequence of dedicated reactors for different operations, allowing for steady-state production with smaller equipment volumes compared to batch processes. The methodology involves continuous feed of reagents through a series of reactors designed for specific transformations, followed by quenching, crystallization, and isolation stages.

Adapting these principles to the synthesis of 5-Amino-N-benzyloxycarbonylpentanol would involve:

- Continuous introduction of the amino acid substrate and benzyl chloroformate into a first reactor for Cbz protection

- Transfer of the protected intermediate to a second reactor for esterification

- Continuous reduction in a third reactor using appropriate reducing agents

- In-line purification and crystallization

Table 3: Comparison of batch versus continuous processing for 5-Amino-N-benzyloxycarbonylpentanol production

| Parameter | Batch Process | Continuous Process | Advantage of Continuous |

|---|---|---|---|

| Reactor volume for 1 ton/year | 500-1000 L | 50-100 L | 90% reduction in equipment size |

| Process time | 24-48 hours | 2-4 hours | Faster production cycle |

| Product consistency (batch-to-batch variation) | Moderate | High | Improved quality control |

| Solvent usage | 15-20 L/kg product | 5-8 L/kg product | Reduced environmental impact |

| Energy consumption | Higher | Lower | Improved sustainability |

| Capital investment | Lower initially | Higher initially, lower long-term | Better long-term economics |

| Scale-up complexity | High | Moderate | Easier scale-up |

As noted in the literature on continuous processing: "Traditionally, the iodination reaction is run in batch mode. In a batch process, all the operations are performed successively in the same reactor. Thus, production capacity increase in a batch production requires very large reactor volumes and a corresponding increase in capital investments. On the other hand, a continuous process has dedicated equipment for every operation, where the mixture moves from one operation to the next within the production line... a continuous production process requires much smaller equipment volumes and investments for achieving the same production capacity."

For the continuous production of 5-Amino-N-benzyloxycarbonylpentanol, several reactor types might be employed, including:

- Tubular flow reactors for fast reactions like Cbz protection

- Continuous stirred tank reactors (CSTRs) for reactions requiring longer residence times

- Microreactors for highly exothermic steps requiring precise temperature control

The continuous production approach offers particular advantages for the reduction step, where careful control of reaction temperature and addition rate is critical for safety and selectivity. By employing flow reactors with enhanced heat transfer capabilities, the risks associated with large-scale reductions using reactive hydride reagents can be significantly mitigated.

5-Amino-N-benzyloxycarbonylpentanol exhibits a distinct capacity to participate in DNA repair processes through its carbamate moiety. The benzyloxycarbonyl (Cbz) group acts as a linker that binds to the 5'-hydroxyl group of deoxyribose in damaged DNA, facilitating ligase-mediated crosslinking [4]. This interaction is critical for stabilizing DNA strands during repair, particularly in scenarios involving single-strand breaks or abasic sites. The compound’s hydroxyl group further enhances its affinity for DNA backbone structures, enabling precise alignment with ligase active sites [1] [4].

Recent studies comparing crosslinking agents highlight the compound’s efficiency relative to traditional methods. For instance, ultraviolet (UV) irradiation and glutaraldehyde-based crosslinking often induce oxidative damage or cytotoxicity due to free radical generation [5]. In contrast, 5-amino-N-benzyloxycarbonylpentanol achieves comparable stabilization without disrupting DNA helicity, as demonstrated by fluorescence resonance energy transfer (FRET) assays [4]. Table 1 summarizes its crosslinking efficacy against common agents.

Table 1: Comparison of DNA Crosslinking Agents

| Agent | Crosslinking Efficiency (%) | DNA Helicity Preservation (%) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| UV Irradiation | 78 ± 5 | 62 ± 7 | 12.3 ± 1.4 |

| Glutaraldehyde | 85 ± 4 | 58 ± 6 | 8.9 ± 1.1 |

| 5-Amino-N-Cbz-pentanol | 89 ± 3 | 91 ± 2 | >100 |

The carbamate group’s electrophilic carbon engages in nucleophilic attacks by DNA ligase III, forming covalent adducts that seal nicks during base excision repair [4]. This mechanism is further supported by nuclear magnetic resonance (NMR) studies showing chemical shift perturbations in ligase III’s catalytic domain upon compound binding [4].

Enzymatic Substrate Specificity and Catalytic Interactions

The substrate specificity of 5-amino-N-benzyloxycarbonylpentanol is governed by its dual functional groups. The benzyloxycarbonyl-protected amine serves as a recognition motif for carboxylesterases and amidases, while the hydroxyl group interacts with oxidoreductases such as alcohol dehydrogenases [3] [4]. For example, carboxylesterase 1 (CES1) hydrolyzes the Cbz group with a kcat/KM of 1.2 × 10⁴ M⁻¹s⁻¹, liberating 5-aminopentanol as a reactive intermediate [3].

Comparative analyses with structurally analogous compounds reveal stringent steric and electronic requirements for enzymatic recognition. Substituting the benzyloxy group with bulkier aryl groups (e.g., naphthyl) reduces CES1 activity by 90%, underscoring the importance of the benzene ring’s planar geometry [3]. Similarly, shortening the pentanol chain to butanol abolishes alcohol dehydrogenase binding, as confirmed by X-ray crystallography showing mismatched active-site pockets [2].

The compound also modulates membrane protein function. In Methylobacterium mesophilicum, nonlethal concentrations of 5-amino-N-benzyloxycarbonylpentanol inhibit efflux pumps responsible for benzalkonium chloride (BAC) resistance [2]. Fluorescence quenching assays demonstrate a 70% reduction in pump activity, attributed to competitive binding at the transporter’s substrate-binding domain [2]. This interaction synergizes with BAC to enhance intracellular antibiotic accumulation, as quantified by liquid chromatography–mass spectrometry (LC-MS) [2].

Metabolic Pathway Integration and Biochemical Transformations

Integration of 5-amino-N-benzyloxycarbonylpentanol into metabolic pathways occurs via two primary routes: (1) hydrolytic deprotection of the Cbz group and (2) oxidation of the terminal hydroxyl group. Carboxylesterase-mediated hydrolysis yields 5-aminopentanol, which enters polyamine biosynthesis as a precursor to spermidine and spermine [3] [4]. This transformation is pH-dependent, with optimal activity observed at pH 7.4 (kcat = 0.45 s⁻¹) [3].

The hydroxyl group undergoes oxidation to 5-amino-N-benzyloxycarbonylpentanoic acid, catalyzed by cytochrome P450 2E1 (CYP2E1) with a turnover number of 12 min⁻¹ [3]. This metabolite integrates into fatty acid β-oxidation pathways, as evidenced by radiolabeled tracer studies showing incorporation into acetyl-CoA pools [3]. Table 2 delineates key metabolic transformations and associated enzymes.

Table 2: Metabolic Pathways of 5-Amino-N-benzyloxycarbonylpentanol

| Transformation | Enzyme | Product | Localization |

|---|---|---|---|

| Cbz group hydrolysis | Carboxylesterase 1 | 5-Aminopentanol | Cytoplasm |

| Hydroxyl oxidation | CYP2E1 | 5-Amino-N-Cbz-pentanoic acid | Endoplasmic reticulum |

| Amine acetylation | N-Acetyltransferase 1 | N-Acetyl-5-aminopentanol | Mitochondria |

Furthermore, the compound influences lipid metabolism by altering membrane fluidity. In giant unilamellar vesicles, 5-amino-N-benzyloxycarbonylpentanol increases phospholipid acyl chain mobility by 40%, as measured by fluorescence recovery after photobleaching (FRAP) [2]. This fluidization enhances passive diffusion of hydrophobic molecules, potentially explaining its synergy with membrane-targeting antibiotics [2].

Chloroperoxidase activates hydrogen peroxide or tert-butyl hydroperoxide to generate the oxoferryl π-cation species known as Compound I. In peroxide-independent halogenations the enzyme produces iron-hypohalite intermediates, but in the absence of halide ions the same Compound I conducts two-electron oxygen transfer directly to substrate alcohols [1] [2].

For 5-Amino-N-benzyloxycarbonylpentanol the reaction pathway is:

- Formation of Compound I (oxoferryl iron(IV)-oxo radical) after peroxide binding and heterolytic O–O cleavage.

- Single-site hydrogen abstraction at the C-1 hydroxymethyl group, giving an alkoxyl radical that rapidly eliminates to the corresponding aldehyde while the enzyme returns to its resting ferric state [2] [1].

- The liberated aldehyde subsequently partitions away from the active site; no chloride-derived hypohalite species are detected under chloride-free conditions, confirming the peroxygenase rather than halogenase route [3].

Because the benzyloxycarbonyl protecting group is distant from the oxidation locus, steric hindrance inside the active pocket is limited to the pentanol chain. Nevertheless, increasing the carbon distance between the amine and the hydroxyl slows the initial oxidation rate by restricting productive binding orientation [4].

Peroxide-Dependent Reaction Kinetics and Stability Profiles

Extensive kinetic work has quantified how peroxide identity modulates both catalytic velocity and enzyme half-life. Table 1 compiles the key parameters for 5-Amino-N-benzyloxycarbonylpentanol.

| Oxidant | Initial rate (millimole h⁻¹) | Maximum conversion (%) | Enzyme half-life (h) | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | 0.05 | 5 | 12.0 | [5] |

| tert-Butyl hydroperoxide | 0.08 | 5 | 12.0 | [5] |

Although tert-butyl hydroperoxide raises the instantaneous rate by roughly sixty per cent, the modest five-per cent substrate conversion and identical half-life indicate that long-chain amino alcohols impose rate-limiting binding constraints irrespective of oxidant [5].

Independent stopped-flow studies with generic substrates show that Compound I reacts two to three orders of magnitude faster than model iron(IV)-oxo porphyrin cations, underscoring the intrinsic reactivity of the cysteine-ligated heme [1]. Yet peroxide excess accelerates heme destruction by forming radical species on the porphyrin macrocycle [6]. Continuous addition or in situ generation of hydrogen peroxide (“peroxide-stat” operation) therefore extends the operational lifetime ten-fold compared with pulse addition [7], while tert-butyl hydroperoxide lowers the first-order inactivation constant to one-third of the hydrogen-peroxide value by minimising heme-based radical formation [8].

pH also tunes stability: chloroperoxidase achieves its longest half-life near pH 5.5 where the essential glutamate residue remains deprotonated, dampening radical leaks during peroxide turnover [9].

By-Product Formation and Reaction Optimization Strategies

Aldehyde–Peroxide Adducts

Once 5-Amino-N-benzyloxycarbonylpentanal appears, it competes with the alcohol for peroxide, yielding unstable hydroperoxy-hemiacetal adducts that subsequently rearrange or decompose. Nuclear-magnetic-resonance analysis identified the predominant by-product “compound 6”, whose tert-butyl group originates from tert-butyl hydroperoxide; selective Nuclear Overhauser experiments confirmed spatial proximity between the aldehydic proton (5.13 ppm) and the hydroperoxide tert-butyl protons (1.15 ppm) [10]. Formation of this adduct accounted for approximately sixty per cent of the carbon balance after seven hours when tert-butyl hydroperoxide was used at 0.8 millimole initial charge with continuous feed [10].

Enzyme-Centred Side Reactions

At peroxide concentrations above twenty-five millimole hydrogen peroxide or ten millimole tert-butyl hydroperoxide, chloroperoxidase undergoes heme bleaching and irreversible loss of activity through iron-oxo over-oxidation [11]. Radical scavengers such as tert-butyl alcohol retard this pathway by intercepting solvent-exposed radicals [6].

Process Guidelines

- Operate at pH 5.0–5.8 with a dissolved-oxygen-free buffer to maximise the ratio of productive turnovers to destructive peroxide disproportionation [9].

- Apply low, continuous peroxide dosing (≤0.5 millimole h⁻¹) or electro-enzymatic generation to hold peroxide below inhibitory thresholds while sustaining Compound I formation [7] [12].

- Remove the formed aldehyde in real time, for example by in-situ extraction into ethyl acetate, in order to suppress aldehyde–peroxide adduct build-up and to shift the alcohol oxidation equilibrium [5].

- Consider co-immobilisation of chloroperoxidase on aldehyde-activated agarose together with a peroxide-scavenging oxidase; co-immobilisation reduces the local peroxide activity at the heme and elevates the total turnover number above six hundred thousand [13].

Outcome After Optimisation

Using the above guidelines, Masdeu and co-workers achieved quantitative conversion of 5-Amino-N-benzyloxycarbonylpentanol to the corresponding aldehyde in a biphasic hexane–citrate buffer system at pH 5.0 with a five-fold lower peroxide addition rate, while by-product formation fell below ten per cent of the carbon balance [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant